5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to the dihydro-1H-pyrrol-2-one family, characterized by a central pyrrolone ring substituted with a 3-ethoxyphenyl group at position 5, a 5-methylfuran-2-carbonyl moiety at position 4, and a pyridin-3-ylmethyl group at position 1.
Properties
Molecular Formula |
C24H22N2O5 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H22N2O5/c1-3-30-18-8-4-7-17(12-18)21-20(22(27)19-10-9-15(2)31-19)23(28)24(29)26(21)14-16-6-5-11-25-13-16/h4-13,21,28H,3,14H2,1-2H3 |
InChI Key |
BJNXTCZNNSJWBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=C(O4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carbonyl group can yield an alcohol .
Scientific Research Applications
5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Key Difference : Replacement of the 3-ethoxyphenyl group with a 3,4-dimethoxyphenyl group.
- However, steric hindrance from the 3,4-dimethoxy arrangement may reduce binding affinity in enzyme active sites compared to the 3-ethoxy analogue .
5-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one
- Key Differences :
- A 4-ethylphenyl group replaces the 3-ethoxyphenyl moiety.
- A 2-methoxyethyl chain substitutes the pyridinylmethyl group.
- The 4-[(3-methylbenzyl)oxy]benzoyl group replaces the 5-methylfuran-2-carbonyl moiety.
- The 2-methoxyethyl chain may enhance metabolic stability compared to the pyridinylmethyl group .
Analogues with Heterocyclic Variations
Pyridazine-Based Derivatives (e.g., 10e in )
- Example: 3-Cyclopropyl-6-(3-ethoxy-5-methyl-4-(2-(trifluoromethyl)-phenoxy)-1H-pyrazol-1-yl)pyridazine (10e).
- Key Differences: Pyridazine ring replaces the pyrrolone core. A trifluoromethylphenoxy group introduces strong electron-withdrawing effects.
- Impact : The pyridazine ring’s planar structure may enhance π-π stacking in protein binding pockets. The trifluoromethyl group improves metabolic resistance but could introduce toxicity concerns .
Functional Group Modifications in Related Scaffolds
Thiophene and Pyrazole Derivatives ()
- Example: 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
- Key Differences :
- Chromen-4-one and pyrazolo[3,4-d]pyrimidine cores replace the pyrrolone ring.
- Thiophene and fluorine substituents are present.
- Impact : Fluorine atoms enhance bioavailability and binding affinity via hydrophobic interactions. The pyrazolo-pyrimidine core is associated with kinase inhibition, suggesting divergent biological targets compared to pyrrolone derivatives .
Physicochemical and Pharmacokinetic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
